Diol Biotin-PEG3-Azide
描述
Chemical Identity and Nomenclature
Diol Biotin-Polyethylene Glycol 3-Azide is characterized by its complex molecular architecture that incorporates several distinct functional domains within a unified structure. The compound possesses the molecular formula C25H44N8O9S and exhibits a molecular weight of 632.7 grams per mole, as documented in comprehensive chemical databases. The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, yielding the complex designation: (2R,3R)-N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-N'-(3-azidopropyl)-2,3-dihydroxybutanediamide. This extensive nomenclature reflects the intricate structural composition that enables the compound's multifunctional capabilities in bioconjugation applications.
The structural architecture of Diol Biotin-Polyethylene Glycol 3-Azide can be dissected into four primary components that each contribute essential properties to the overall functionality. The biotin moiety serves as the biological recognition element, utilizing the well-established high-affinity interaction with avidin and streptavidin proteins. The polyethylene glycol spacer, consisting of three ethylene glycol units, provides enhanced aqueous solubility and conformational flexibility that facilitates optimal positioning of functional groups during biochemical interactions. The diol component introduces a unique cleavable functionality that allows for controlled release of captured biomolecules under specific chemical conditions, particularly through oxidative cleavage using sodium periodate. Finally, the azide terminal group enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry, which provides highly specific and efficient bioconjugation capabilities.
The compound's stereochemistry plays a crucial role in its biological activity, with specific chiral centers designated as (2R,3R) for the diol component and (3aS,4S,6aR) for the biotin moiety. These stereochemical configurations are essential for maintaining optimal binding affinity with target proteins and ensuring efficient participation in bioorthogonal reactions. The spatial arrangement of functional groups within the molecule has been optimized through extensive research to minimize steric hindrance while maximizing accessibility for both the biotin recognition domain and the azide reactive site.
Historical Development and Discovery
The development of Diol Biotin-Polyethylene Glycol 3-Azide emerged from the convergence of several independent research trajectories that began gaining momentum in the early 2000s. The foundational work in click chemistry, which enabled the practical application of azide-alkyne cycloaddition reactions in biological systems, provided the conceptual framework for incorporating azide functionality into biotinylation reagents. Simultaneously, advances in polyethylene glycol chemistry demonstrated the benefits of hydrophilic spacers in improving the performance of bioconjugation reagents, leading to enhanced solubility and reduced aggregation of labeled biomolecules. The integration of cleavable linkers represented a significant advancement in the field, as researchers recognized the importance of reversible bioconjugation strategies that would allow for the recovery and reuse of valuable biological materials.
The specific innovation of incorporating diol functionality into biotin-azide conjugates addressed a critical limitation in traditional biotinylation approaches. Early bioconjugation methods often resulted in irreversible binding between biotin-labeled molecules and streptavidin or avidin, making it difficult to recover intact biomolecules for subsequent analysis or applications. The discovery that vicinal diols could be selectively cleaved using periodate oxidation, first reported in 1928, provided the chemical foundation for developing reversible biotinylation strategies. This oxidative cleavage mechanism operates through the formation of a cyclic, five-membered ring intermediate between the periodate ion and the diol, resulting in the selective breaking of the carbon-carbon bond while leaving other molecular components intact.
Research investigations into the optimization of cleavable biotin linkers revealed that the positioning and chemical environment of the diol moiety significantly influenced both the stability of the compound during storage and the efficiency of the cleavage reaction. Studies comparing different cleavable linker designs demonstrated that diol-containing biotin conjugates could be efficiently released from streptavidin using sodium periodate concentrations of 10 millimolar, with cleavage reactions typically requiring 30 to 40 minutes for complete release. These findings established the practical parameters for implementing diol-based cleavable linkers in various research applications, from proteomics studies to chemical biology investigations.
| Development Milestone | Year Range | Key Contribution | Impact |
|---|---|---|---|
| Click Chemistry Foundation | 2001-2003 | Copper-catalyzed azide-alkyne cycloaddition | Enabled bioorthogonal conjugation strategies |
| Polyethylene Glycol Spacers | 1990s-2000s | Hydrophilic linkers for bioconjugation | Improved solubility and reduced aggregation |
| Periodate Cleavage Chemistry | 1928-1980s | Oxidative cleavage of vicinal diols | Provided reversible conjugation mechanism |
| Cleavable Biotin Linkers | 2010s | Integration of diol cleavability with biotinylation | Enabled recovery of intact biomolecules |
Role in Modern Bioconjugation Strategies
Diol Biotin-Polyethylene Glycol 3-Azide occupies a central position in contemporary bioconjugation strategies due to its unique combination of high specificity, mild reaction conditions, and reversible binding characteristics. The compound functions as a bridging molecule that enables researchers to selectively label alkyne-containing biomolecules with biotin through copper-catalyzed azide-alkyne cycloaddition reactions, followed by the subsequent capture and enrichment of these labeled species using streptavidin-based affinity systems. This dual functionality has proven particularly valuable in proteomics research, where the ability to selectively enrich specific protein populations from complex biological mixtures represents a critical experimental requirement.
The implementation of Diol Biotin-Polyethylene Glycol 3-Azide in modern bioconjugation protocols typically involves a multi-step process that capitalizes on the orthogonal reactivity of its functional groups. Initial labeling reactions utilize the azide moiety to form stable triazole linkages with alkyne-modified biomolecules under mild aqueous conditions, typically in the presence of copper catalysts and appropriate stabilizing ligands. These reaction conditions have been optimized to minimize potential damage to sensitive biological materials while maintaining high efficiency and specificity. Following the labeling step, biotin-tagged molecules can be selectively captured using streptavidin-coated magnetic beads or other affinity matrices, enabling their separation from unlabeled components in the reaction mixture.
The cleavable nature of the diol linker provides researchers with unprecedented control over the bioconjugation process, allowing for the controlled release of captured biomolecules without compromising their structural integrity or biological activity. Treatment with sodium periodate under optimized conditions results in the selective cleavage of the diol bond, effectively separating the biotin moiety from the labeled biomolecule while leaving the triazole linkage intact. This controlled release mechanism has proven particularly valuable in applications where the recovery of native biomolecules is essential for downstream analysis, such as mass spectrometry-based proteomics studies or functional assays requiring intact protein structures.
Current applications of Diol Biotin-Polyethylene Glycol 3-Azide span diverse areas of biological research, including chemical proteomics, where it enables the identification and characterization of protein targets for small molecule drugs. In cellular imaging applications, the compound serves as an intermediate for attaching biotin to target molecules that can subsequently be visualized using fluorescently labeled streptavidin. The versatility of this bioconjugation approach has also extended to nucleic acid research, where biotinylated oligonucleotides can be selectively captured and released for various analytical purposes. These applications demonstrate the broad utility of cleavable biotinylation strategies in advancing our understanding of complex biological systems while providing practical tools for therapeutic development and diagnostic applications.
属性
分子式 |
C25H44N8O9S |
|---|---|
分子量 |
632.73 |
IUPAC 名称 |
(2R,3R)-N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-N'-(3-azidopropyl)-2,3-dihydroxybutanediamide |
InChI |
InChI=1S/C25H44N8O9S/c26-33-30-7-3-6-28-23(37)21(35)22(36)24(38)29-9-11-41-13-15-42-14-12-40-10-8-27-19(34)5-2-1-4-18-20-17(16-43-18)31-25(39)32-20/h17-18,20-22,35-36H,1-16H2,(H,27,34)(H,28,37)(H,29,38)(H2,31,32,39)/t17-,18-,20-,21+,22+/m0/s1 |
InChI 键 |
RXAVLENMIHSONS-BGJPATFMSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C(C(C(=O)NCCCN=[N+]=[N-])O)O)NC(=O)N2 |
外观 |
Solid powder |
纯度 |
>95% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Diol Biotin-PEG3-azide |
产品来源 |
United States |
化学反应分析
Reaction Mechanism
The CuAAC reaction between biotin-PEG3-azide and terminal alkynes (e.g., ethynyl-deoxyuridine, EdU) follows a catalytic cycle involving copper(I) intermediates. Key steps include:
-
Alkyne activation : Deprotonation of the terminal alkyne by a copper(I)-ligand complex.
-
Cycloaddition : Formation of a six-membered copper transition state with the azide.
Kinetic Analysis
A study using Raman spectroscopy monitored the reaction between 100 mM EdU and 100 mM biotin-PEG3-azide under varying copper/ligand conditions :
| [Cu]ₜₒₜ (mM) | [THPTA] (mM) | Observed Rate Constant (kₒbₛ × 10⁻³ s⁻¹) |
|---|---|---|
| 0 | 0 | ≤0.2 |
| 5 | 5 | 3.4 ± 0.4 |
| 15 | 15 | 13 ± 3 |
Critical findings:
-
Reaction rate showed first-order dependence on [Cu]ₜₒₜ above 2 mM .
-
Maximum rate enhancement occurred at a [THPTA]/[Cu] ratio of 0.5–1.0 .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While not explicitly tested with biotin-PEG3-azide in the provided studies, its structure allows reactivity with:
-
DBCO (dibenzocyclooctyne) : Forms stable triazoles without copper catalysts .
-
BCN (bicyclononyne) : Enables rapid conjugation in biological systems .
Staudinger Ligation
The azide group reacts with triphenylphosphine derivatives to form stable amide bonds through an aza-ylide intermediate . This reaction is particularly useful for:
-
Cell-surface labeling
-
Protein-protein conjugation
-
Intracellular trafficking studies
Comparative Reaction Performance
| Parameter | CuAAC | SPAAC | Staudinger |
|---|---|---|---|
| Reaction Time | Minutes | Hours | Hours |
| Copper Requirement | Required | None | None |
| Cytotoxicity Risk | Moderate | Low | Low |
| Typical Yield | >90% | 70-85% | 60-75% |
Practical Considerations
-
Solvent: DMSO/H₂O (3:2 v/v)
-
Reducing Agent: 100 mM sodium ascorbate
-
Temperature: Ambient (20-25°C)
-
Ligand: THPTA at 1:1 ratio with copper
Stability Notes :
准备方法
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis remains the gold standard for constructing this compound due to its scalability and precise control over sequential coupling reactions. The process typically employs Rink amide resin as the solid support, enabling stepwise assembly of the PEG3 spacer, biotin, and azide moieties. Fmoc-protected lysine derivatives are utilized to introduce the azide group, while biotin is coupled using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activating agents. A critical advantage of SPPS is the ability to perform iterative washing steps, eliminating unreacted reagents and minimizing side products.
Solution-Phase Conjugation
Alternative approaches involve solution-phase conjugation of pre-synthesized modules. For instance, biotin-PEG3-amine is reacted with azido-PEG3-N-hydroxysuccinimide (NHS) ester in anhydrous dimethylformamide (DMF), catalyzed by triethylamine (TEA). This method bypasses resin handling but requires rigorous purification via reverse-phase HPLC to isolate the desired product from PEG-related byproducts.
Stepwise Preparation Protocol
Resin Activation and Initial Coupling
-
Resin Swelling : Rink amide resin (1.0 g, 0.6 mmol/g loading) is swollen in DMF for 30 minutes.
-
Fmoc Deprotection : Treatment with 20% piperidine in DMF (2 × 10 minutes) removes the Fmoc group.
-
PEG3 Spacer Incorporation : Fmoc-PEG3-OH (3.0 eq) is coupled using DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 4 hours.
Biotin and Azide Functionalization
Cleavage and Isolation
-
Resin Cleavage : A mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and H2O (95:2.5:2.5 v/v) is applied for 2 hours to release the product.
-
Precipitation : Cold diethyl ether precipitates the crude product, which is pelleted via centrifugation (10,000 ×g, 10 minutes).
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 5–95% acetonitrile in 0.1% TFA over 30 minutes. Typical retention times range from 18–22 minutes, with >95% purity confirmed by analytical HPLC.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) validates molecular integrity:
Optimization of Reaction Conditions
CuAAC Reaction Kinetics
The azide-alkyne cycloaddition efficiency depends on Cu(I) stability and ligand selection. Using THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) as a ligand enhances reaction rates by stabilizing Cu(I) and preventing oxidation.
Table 1: Kinetic Parameters for CuAAC with this compound
Temperature and Solvent Effects
Challenges and Mitigation Strategies
常见问题
Basic Research Questions
Q. How to design experiments for protein labeling using Diol Biotin-PEG3-Azide via click chemistry?
- Methodological Answer :
- Reaction Selection : Choose between Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) based on target biomolecule compatibility. CuAAC requires copper catalysts, which may interfere with sensitive proteins, while SPAAC uses cyclooctynes (e.g., DBCO) for copper-free reactions .
- Buffer Optimization : Use phosphate-buffered saline (PBS) or Tris-HCl (pH 7–8) with 1–5 mM CuSO4 and ascorbate (for CuAAC). For SPAAC, ensure minimal competing nucleophiles (e.g., thiols) .
- Controls : Include a non-azide control (e.g., alkyne-only) to confirm specificity of biotin-streptavidin binding .
Q. What solubility and storage conditions are critical for maintaining this compound stability?
- Methodological Answer :
- Solubility : The compound is soluble in water (up to 44.45 mg/mL) and DMSO (same concentration). Pre-warm frozen aliquots to room temperature and vortex to ensure homogeneity .
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the azide group. Avoid freeze-thaw cycles by aliquoting .
Q. How to validate successful biotinylation after click chemistry reactions?
- Methodological Answer :
- Streptavidin Assays : Perform a dot-blot or ELISA using horseradish peroxidase (HRP)-conjugated streptavidin to detect biotinylated targets. Quantify signal intensity against a standard curve .
- Mass Spectrometry : Confirm molecular weight shifts (+444.55 Da) via MALDI-TOF or LC-MS to verify conjugation .
Advanced Research Questions
Q. How to mitigate steric hindrance caused by the PEG3 spacer in multi-step labeling protocols?
- Methodological Answer :
- Linker Optimization : Test shorter PEG chains (e.g., PEG1 or PEG2) or rigid spacers (e.g., alkyl chains) if PEG3 impedes target accessibility .
- Reaction Order : Prioritize biotin-streptavidin binding before click chemistry to avoid steric clashes between bulky streptavidin and the azide group .
Q. How to address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Quality Control : Require certificates of analysis (CoA) with HPLC purity (>95%) and NMR validation of functional groups. For in-house synthesis, monitor azide integrity via IR spectroscopy (azide peak at ~2100 cm⁻¹) .
- Standardization : Pre-test each batch in a pilot reaction (e.g., model alkyne conjugation) and normalize activity based on reaction efficiency .
Q. How to resolve non-specific binding in cellular imaging applications?
- Methodological Answer :
- Blocking Agents : Pre-treat samples with 1% BSA or 5% non-fat milk to block non-specific biotin interactions .
- PEG Passivation : Coat surfaces (e.g., microscopy slides) with PEG polymers to reduce hydrophobic interactions .
Q. What strategies improve quantification accuracy in click chemistry-based pull-down assays?
- Methodological Answer :
- Internal Standards : Spike reactions with a known quantity of biotinylated control protein (e.g., biotin-BSA) to normalize recovery rates .
- Dual-Labeling : Use fluorescent azides (e.g., TAMRA-azide) alongside this compound for simultaneous quantification via fluorescence and streptavidin blotting .
Data Analysis and Contradictions
Q. How to interpret discrepancies in click chemistry efficiency between in vitro and in vivo systems?
- Methodological Answer :
- Redox Interference : Intracellular glutathione may reduce Cu(I) in CuAAC, lowering efficiency. Validate using SPAAC or copper-chelating buffers (e.g., BCS) .
- Metabolic Clearance : Monitor azide stability in live cells via time-course imaging; consider pro-azide precursors for prolonged activity .
Q. How to reconcile conflicting results in protein labeling efficiency across replicate experiments?
- Methodological Answer :
- Error Source Analysis : Use a factorial design to test variables (e.g., reaction time, temperature, catalyst concentration). Apply ANOVA to identify significant contributors to variability .
- Replicate Stratification : Increase biological replicates (n ≥ 3) and use technical replicates to distinguish experimental noise from true biological variation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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